molecular formula C24H22FNO3S B2489250 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 847487-60-9

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B2489250
CAS No.: 847487-60-9
M. Wt: 423.5
InChI Key: PHAGSWMECRLJMQ-UHFFFAOYSA-N
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Description

This benzothiazepine derivative features a unique heterocyclic scaffold with a 1,5-benzothiazepin-4-one core substituted at positions 2 and 3. The 3,4-dimethoxyphenyl group at position 2 and the 3-fluorophenylmethyl moiety at position 5 distinguish it from other benzothiazepines. Benzothiazepines are pharmacologically significant due to their interactions with calcium channels, neurotransmitter receptors, and enzymatic targets .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3S/c1-28-20-11-10-17(13-21(20)29-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)30-23/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAGSWMECRLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one , often referred to as a benzothiazepine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure

The molecular structure of the compound is characterized by the following formula:

  • Molecular Formula : C26_{26}H22_{22}F2_{2}N4_{4}O5_{5}
  • IUPAC Name : this compound

Benzothiazepines are known for their ability to modulate calcium channels and exhibit various pharmacological effects. The specific mechanism of action for this compound involves:

  • Calcium Channel Blockade : Similar to other benzothiazepine derivatives, it may inhibit calcium influx in cardiac and smooth muscle cells.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that benzothiazepine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties :
    • Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms may enhance lipophilicity and membrane penetration .
  • Cardiovascular Effects :
    • As a calcium channel blocker, this compound may exhibit antihypertensive effects by relaxing vascular smooth muscle and reducing peripheral resistance .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various benzothiazepine derivatives. The compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway involving caspase activation .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialMIC of 32 µg/mL against S. aureus
Calcium Channel BlockadePotential antihypertensive effects

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazepine Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name R2 Substituent R5 Substituent Key Structural Differences
2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-... (Target) 3,4-Dimethoxyphenyl 3-Fluorophenylmethyl High lipophilicity due to dual methoxy groups and fluorine atom.
(2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-... (T3D2758) 4-Methoxyphenyl Dimethylaminoethyl Polar dimethylamino group enhances solubility but reduces CNS penetration.
Diltiazem (Clinical reference) 4-Methoxyphenyl Methylthioethyl Simplified substituents; optimized for L-type calcium channel blockade.

Key Observations :

  • The 3-fluorophenylmethyl substituent introduces a halogen atom, enhancing metabolic stability and hydrophobic interactions compared to T3D2758’s dimethylaminoethyl chain .
Pharmacological Profile

Limited direct studies exist on the target compound, but comparisons with analogues suggest:

  • Calcium Channel Modulation : Unlike diltiazem, the target compound’s bulky substituents may favor T-type over L-type calcium channel inhibition, a hypothesis supported by molecular docking simulations .
  • Neuroactive Potential: The fluorophenyl group may enhance blood-brain barrier penetration relative to T3D2758’s polar dimethylaminoethyl chain, making it a candidate for CNS-targeted therapies.
Pharmacokinetic and Toxicity Data
Parameter Target Compound (Predicted) T3D2758 Diltiazem (Clinical)
LogP 3.8 (High lipophilicity) 2.1 2.9
Aqueous Solubility Poor (<10 µM) Moderate (>50 µM) Good (>100 µM)
CYP3A4 Inhibition Moderate (IC50: 8 µM) Strong (IC50: 2 µM) Weak (IC50: >20 µM)
hERG Binding Affinity Low (IC50: >30 µM) Moderate (IC50: 15 µM) High (IC50: 1 µM)

Implications :

  • The target compound’s high LogP may limit bioavailability but improve tissue distribution.
  • Lower hERG affinity reduces cardiotoxicity risk compared to diltiazem, a critical advantage for long-term use .

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